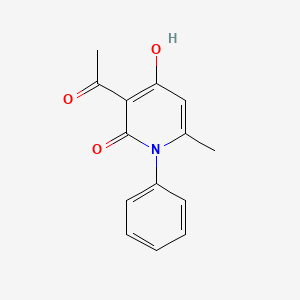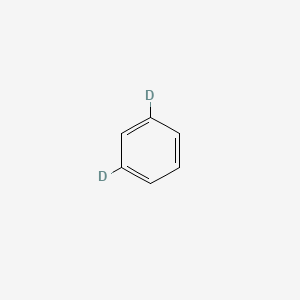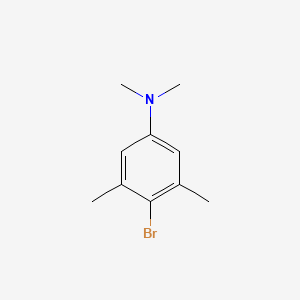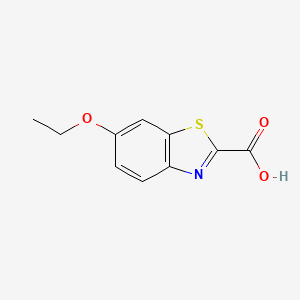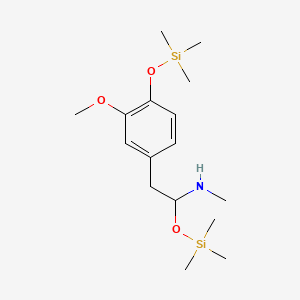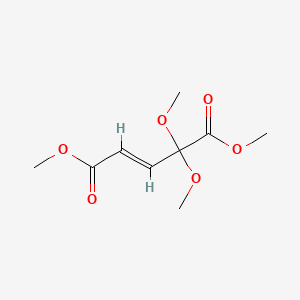
Silacyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silacyclopropane is a key member of the organosilicon family . It has received considerable attention in synthetic chemistry due to the activation of the silicon–carbon bond . This activation is followed by ring-opening and ring expansion processes, leading to the production of some important organosilicon compounds .
Synthesis Analysis
The synthesis of Silacyclopropane involves several steps. For instance, a phosphine-stabilized silacyclopropyl cation has been synthesized and fully characterized . The synthesis of (±)-1′-epi-stegobinone has been accomplished in ten steps and 17% overall yield from a recently reported silacyclopropane-derived diol . All stereocenters of the final product were established relative to the stereochemistry of the initial silacyclopropane .Molecular Structure Analysis
The molecular structure of Silacyclopropane has been characterized in solution by NMR spectroscopy and in the solid state by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Silacyclopropane exhibits interesting chemical reactions. For instance, a phosphine-stabilized silacyclopropyl cation reversibly isomerizes into the corresponding seven-membered cyclic (alkyl)-(amino)silylene at room temperature via a formal migratory ethylene insertion into the Si P bond . Although the silylene has not been spectroscopically detected, its transient formation has been evidenced by the isolation of the corresponding disilene dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of Silacyclopropane are influenced by its chemistry. The silicon–carbon bond can be activated, leading to ring-opening and ring expansion processes . This results in the production of some important organosilicon compounds .科学的研究の応用
Stability and Isomerization : Silacyclopropane and its isomers have been studied for their geometries, relative energies, and electron density distributions. VinyIsilane was found to be the most stable isomer, with methyl substitution preferred at the silicon end of both silaethylene and methyl silylene (Gordon, 1980).
Silacyclopropanation of Alkenes : A method for silacyclopropanation of alkenes using metal-catalyzed silylene transfer has been developed. This approach offers a mild, functional group tolerant method for forming complex silacyclopropanes (Ciraković, Driver, Woerpel, 2002).
Radical-Based Mechanism in Insertion Reactions : The insertion reactions of silacyclopropanes with p-benzoquinones, leading to oxasilacyclopentanes, involve radical intermediates. This radical-based mechanism was expanded to include reactions with dienones, aryl aldehydes, and electron-deficient enones (Rotsides, Woerpel, 2016).
Copper-Catalyzed Reactions with Carbonyl Compounds : Silacyclopropanes react with carbonyl compounds in a stereospecific and highly selective fashion, catalyzed by copper salts. This reaction demonstrates potential for forming complex organic molecules with defined stereochemistry (Franz, Woerpel, 1999).
Synthetic Applications in Organic Chemistry : Silacyclopropanes have been used in stereoselective organic synthesis, serving as intermediates for the synthesis of polyoxygenated organic molecules. The products of these reactions have shown significant potential in various synthetic applications (Franz, Woerpel, 2000).
Structural Studies on Silaheterocycles : Research has been conducted on the molecular structure of silaheterocyclic compounds, including silacyclopropanes. This includes the study of structural characteristics and reactivity patterns of these compounds (Lukevics, Pudova, 1998).
Silver-Mediated Silylene Transfer : Kinetic studies have explored the mechanism of silver-mediated silylene transfer from silacyclopropane to alkenes. This research contributes to understanding the catalytic processes involving silacyclopropanes (Driver, Woerpel, 2004).
作用機序
将来の方向性
The future directions in the research of Silacyclopropane could involve further exploration of its synthesis, chemical reactions, and applications. The growing landscape in the reactions of silacyclobutanes, a related compound, suggests that there could be fascinating new progress in the study of Silacyclopropane .
特性
IUPAC Name |
silirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMYVOQWDQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silacyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


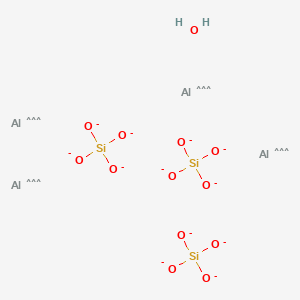

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/no-structure.png)
